molecular formula C16H9BrCl2N2O2 B5067057 1-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-3,5-pyrazolidinedione

1-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-3,5-pyrazolidinedione

Cat. No. B5067057
M. Wt: 412.1 g/mol
InChI Key: OZWZCRUQNGANOX-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of pyrazolidinedione derivatives often involves cyclization and condensation reactions. For instance, 4-Bromo-1-phenyl-3,5-pyrazolidinedione reacted with different nucleophilic reagents to give corresponding substituted derivatives through refluxing in glacial acetic acid or diphenyl ether, demonstrating a pathway that might be relevant for synthesizing the target compound (Abdel-rahman et al., 2004).

Molecular Structure Analysis

X-ray diffraction methods and spectral analyses, including FT-IR, UV-Vis, and NMR spectroscopy, are commonly used to characterize the molecular structure of pyrazolidinedione derivatives. For example, a study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine provides insights into structural characterization, indicating the importance of theoretical calculations in confirming experimental data (Tamer et al., 2016).

Chemical Reactions and Properties

The reactivity of pyrazolidinedione derivatives can lead to the formation of various functionalized compounds. Studies have shown that these derivatives undergo reactions like bromination, cyclization, and Mannich reactions to produce a range of compounds with potential biological activity (Abdel-rahman et al., 2004).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the compound's behavior in different environments. The crystal structure of related compounds has been elucidated through X-ray crystallography, providing insights into their supramolecular assembly and stability under various conditions (Moreno-Suárez et al., 2023).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents, stability, and electron donor-acceptor characteristics, are essential for the compound's applications. NBO analysis and HOMO-LUMO studies have shed light on the electron transfer processes within these molecules, indicating their potential for nonlinear optical properties and electron donor groups (Tamer et al., 2016).

properties

IUPAC Name

(4Z)-1-(4-bromophenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrCl2N2O2/c17-10-2-5-12(6-3-10)21-16(23)13(15(22)20-21)7-9-1-4-11(18)8-14(9)19/h1-8H,(H,20,22)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWZCRUQNGANOX-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-5-hydroxy-2,4-dihydro-3H-pyrazol-3-one

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